molecular formula C19H15IN2O3S B2853737 methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-98-7

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2853737
CAS No.: 865174-98-7
M. Wt: 478.3
InChI Key: SVEIHIMBOOJVAV-VZCXRCSSSA-N
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Description

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzothiazole ring, followed by the introduction of the iodobenzoyl and prop-2-enyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The prop-2-enyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

  • Methyl 2-(4-acetylbenzoyl)imino-3-prop-2-enyl-benzothiazole-6-carboxylate
  • Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

These compounds share similar structural features but may differ in their specific biological activities and applications. The presence of different substituents on the benzothiazole ring can significantly influence their chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 2-(2-iodobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEIHIMBOOJVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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